Fmoc-HoCys(Acm)-OH, also known as Fmoc-Homocysteine(Acetamidomethyl)-OH, is a chemical building block used in solid-phase peptide synthesis (SPPS) [, ]. SPPS is a technique for creating peptides, which are chains of amino acids, by attaching amino acid building blocks one by one to a solid support [].
Fmoc-HoCys(Acm)-OH is a homolog of the natural amino acid cysteine (Cys) []. A homolog is a molecule with a similar structure to another molecule. In this case, Fmoc-HoCys(Acm)-OH has an extra methylene group inserted between the alpha carbon and the sulfur-containing side chain compared to cysteine [].
The Fmoc (Fluorenylmethoxycarbonyl) group in Fmoc-HoCys(Acm)-OH serves as a temporary protecting group for the amino terminus (N-terminus) of the amino acid during peptide chain assembly []. This protecting group allows for the selective attachment of the next amino acid building block while keeping the N-terminus of the growing peptide chain unreactive.
The Acm (Acetamidomethyl) group protects the thiol (sulfhydryl) side chain of Fmoc-HoCys(Acm)-OH []. The thiol group in cysteine is highly reactive and can cause unwanted side reactions during SPPS. The Acm group offers temporary protection for the thiol group, allowing for efficient peptide synthesis.
One of the key advantages of Fmoc-HoCys(Acm)-OH is that the Acm protecting group is stable to the acidic cleavage conditions typically used to remove the peptide from the solid support in SPPS []. This allows for the creation of peptides containing homocysteine residues without compromising the overall structure of the peptide.
Fmoc-HoCys(Acm)-OH exhibits biological activities associated with homocysteine and cysteine derivatives. These include:
The synthesis of Fmoc-HoCys(Acm)-OH typically involves two main steps:
This method improves production efficiency by reducing the number of steps and minimizing organic solvent use, thereby decreasing environmental impact.
Fmoc-HoCys(Acm)-OH is primarily used in:
Interaction studies involving Fmoc-HoCys(Acm)-OH focus on its binding properties and reactivity with other biomolecules. These studies often explore:
Such studies are crucial for understanding its role in biological systems and potential therapeutic applications.
Several compounds share structural similarities with Fmoc-HoCys(Acm)-OH. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Fmoc-Cysteine | Contains Fmoc and a thiol group | Widely used in peptide synthesis; lacks Acm group |
Fmoc-D-Cysteine | D-enantiomer of cysteine | Offers different stereochemical properties |
Fmoc-Cys(Bzl)-OH | Benzyl protecting group instead of Acm | Different reactivity profile due to benzyl group |
Fmoc-Glycine | Simple amino acid without sulfur | Commonly used as a building block |
Fmoc-Threonine | Contains hydroxyl group | Involved in different biochemical pathways |
Fmoc-HoCys(Acm)-OH is unique due to its combination of the homocysteine framework and the Acetamido protecting group, which allows for selective deprotection and functionalization that other similar compounds may not offer.
9-Fluorenylmethoxycarbonyl-S-acetamidomethyl-L-homocysteine exhibits a complex molecular architecture that reflects its specialized function in peptide synthesis. The compound possesses the molecular formula C22H24N2O5S with a molecular weight of 428.5 grams per mole, establishing it as a relatively substantial amino acid derivative compared to standard proteinogenic amino acids. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the complete chemical name being (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-((acetamidomethyl)thio)butanoic acid.
The structural framework incorporates three distinct functional regions that define its chemical behavior and synthetic utility. The 9-fluorenylmethoxycarbonyl moiety serves as a base-labile protecting group attached to the alpha-amino position, providing temporary protection during synthetic procedures. The acetamidomethyl group functions as a sulfur-protecting element, shielding the thiol functionality from unwanted reactions while maintaining synthetic accessibility. The homocysteine backbone extends the carbon chain by one methylene unit compared to cysteine, creating a four-carbon bridge between the amino acid backbone and the protected sulfur atom.
Structural Component | Chemical Formula | Molecular Weight (g/mol) | Function |
---|---|---|---|
9-Fluorenylmethoxycarbonyl Group | C15H11O2 | 223.25 | Alpha-amino protection |
Acetamidomethyl Group | C3H6NO | 72.09 | Sulfur protection |
Homocysteine Backbone | C4H9NO2S | 135.19 | Extended amino acid framework |
Complete Molecule | C22H24N2O5S | 428.5 | Protected homocysteine derivative |
The stereochemistry centers on the L-configuration at the alpha-carbon, maintaining consistency with natural amino acid chirality. The compound exists primarily as a crystalline solid under standard laboratory conditions, exhibiting optical rotation characteristics typical of L-amino acid derivatives. Nuclear magnetic resonance spectroscopy reveals distinct chemical shifts corresponding to the aromatic fluorenyl protons, the methylene bridges, and the acetamide functionality, providing comprehensive structural verification.
The development of 9-fluorenylmethoxycarbonyl-S-acetamidomethyl-L-homocysteine emerged from the convergence of several foundational advances in peptide chemistry throughout the latter half of the twentieth century. The 9-fluorenylmethoxycarbonyl protecting group was first introduced by Louis Carpino in 1970 as a base-labile alternative to existing acid-labile protection schemes. This innovation addressed significant limitations in peptide synthesis by providing orthogonal protection strategies that could be selectively removed under mild conditions without affecting other protective groups.
The integration of 9-fluorenylmethoxycarbonyl chemistry into solid-phase peptide synthesis protocols occurred through the pioneering work of Sheppard and Meienhofer in the late 1970s. Their independent development of 9-fluorenylmethoxycarbonyl-based synthesis strategies demonstrated the superior performance of base-labile protection compared to traditional acid-labile systems. The adoption of 9-fluorenylmethoxycarbonyl methodology enabled the synthesis of longer and more complex peptides while reducing side reactions associated with prolonged acidic conditions.
The specific application to homocysteine derivatives represents a more recent development driven by the need for specialized amino acid building blocks in advanced peptide research. Homocysteine's unique position as a cysteine homolog with an extended carbon chain created opportunities for designing peptides with modified disulfide bridge geometries and altered structural properties. The combination of 9-fluorenylmethoxycarbonyl and acetamidomethyl protection provided a practical solution for incorporating homocysteine residues into peptides while maintaining synthetic efficiency.
9-Fluorenylmethoxycarbonyl-S-acetamidomethyl-L-homocysteine belongs to the class of non-proteinogenic amino acid derivatives that extend the structural diversity available for peptide synthesis. Homocysteine itself represents a direct homolog of cysteine, differing by the insertion of a single methylene group between the amino acid backbone and the sulfur-containing side chain. This structural modification creates a four-carbon chain instead of cysteine's three-carbon arrangement, fundamentally altering the geometric constraints and chemical properties of the resulting amino acid.
The extended carbon chain in homocysteine derivatives produces distinct conformational preferences compared to cysteine-containing peptides. While cysteine typically forms five-membered rings when participating in intramolecular cyclization reactions, homocysteine preferentially generates six-membered ring structures. This difference significantly impacts the stability and reactivity of disulfide bridges formed between homocysteine residues or between homocysteine and cysteine within the same peptide sequence.
Biochemically, homocysteine serves as an intermediate in methionine metabolism and can be converted to cysteine through the transsulfuration pathway. The compound exhibits the ability to form thiolactone structures through intramolecular cyclization, a property not readily observed with cysteine due to geometric constraints. This unique reactivity has implications for both the synthetic utility of homocysteine derivatives and their potential roles in biological systems.
Property | Cysteine | Homocysteine | Difference |
---|---|---|---|
Carbon Chain Length | 3 carbons | 4 carbons | +1 methylene unit |
Preferred Ring Size | 5-membered | 6-membered | Altered cyclization |
Thiolactone Formation | Unfavorable | Favorable | Enhanced reactivity |
Disulfide Geometry | Constrained | Extended | Increased flexibility |
The incorporation of 9-fluorenylmethoxycarbonyl-S-acetamidomethyl-L-homocysteine into peptide synthesis strategies addresses several critical challenges in modern peptide research. The compound enables the design of peptides with altered disulfide bridge architectures, potentially leading to improved stability or modified biological activity profiles. The extended carbon chain provides additional conformational flexibility compared to cysteine-containing analogs, allowing researchers to fine-tune peptide structures for specific applications.
In drug development contexts, the compound serves as a building block for creating novel therapeutic candidates with enhanced properties. The ability to introduce homocysteine residues at defined positions within peptide sequences enables systematic structure-activity relationship studies that can guide the optimization of peptide-based pharmaceuticals. The compound's compatibility with standard solid-phase synthesis protocols ensures that it can be readily incorporated into existing synthetic workflows without requiring specialized equipment or procedures.
The compound facilitates bioconjugation strategies by providing accessible sulfur functionality after selective deprotection. The acetamidomethyl group can be removed under specific conditions, exposing the free thiol for subsequent coupling reactions with various biomolecules or synthetic constructs. This capability proves particularly valuable in the development of peptide-based diagnostics and targeted drug delivery systems where precise molecular attachment points are required.
Fmoc-HoCys(Acm)-OH, or N-(9-fluorenylmethoxycarbonyl)-S-(acetamidomethyl)-L-homocysteine, is a protected amino acid derivative with the molecular formula C22H24N2O5S [6]. The compound features a homocysteine core structure that has been modified with two protecting groups: the fluorenylmethoxycarbonyl (Fmoc) group protecting the alpha-amino function and the acetamidomethyl (Acm) group protecting the thiol side chain [3] [6]. The molecular weight of Fmoc-HoCys(Acm)-OH is 428.5 g/mol, which corresponds to its chemical composition [6].
The structural arrangement of Fmoc-HoCys(Acm)-OH consists of a central homocysteine backbone with an extended carbon chain compared to cysteine, featuring a tetrahedral alpha-carbon bonded to an amino group (protected by Fmoc), a carboxylic acid group, a hydrogen atom, and a side chain containing a sulfur atom (protected by the Acm group) [3] [6]. The Fmoc protecting group contains a fluorene ring system connected to a carbamate linkage, while the Acm group consists of an acetamide function linked to the sulfur atom via a methylene bridge [3] [4].
The structural formula can be represented as:
O=C(O)[C@H](CCSCNC(C)=O)NC(OCC1C2=C(C3=C1C=CC=C3)C=CC=C2)=O
This SMILES notation accurately represents the connectivity and stereochemistry of the molecule [4] [6].
Fmoc-HoCys(Acm)-OH exists as a white to off-white crystalline powder at room temperature [9] [13]. The compound exhibits specific physicochemical properties that are crucial for its applications in peptide synthesis and related fields [5] [6].
Property | Value |
---|---|
Physical State | Solid powder [9] [13] |
Molecular Weight | 428.5 g/mol [6] [5] |
Melting Point | 151-155°C [13] [20] |
Solubility | Soluble in methanol, chloroform, dichloromethane, ethyl acetate, DMSO, and acetone [20] [13] |
Specific Rotation | [α]/D -32.0 to -36.0° (c = 1 in methanol) [13] [7] |
Appearance | White to light yellow powder or crystalline solid [13] [9] |
The compound is characterized by its limited solubility in water but good solubility in organic solvents such as methanol, dichloromethane, and dimethyl sulfoxide [13] [20]. This solubility profile is typical of Fmoc-protected amino acids due to the hydrophobic nature of the fluorenyl group [32] [13]. The specific rotation value indicates the compound's optical activity, which is important for confirming its stereochemical purity [7] [13].
Fmoc-HoCys(Acm)-OH has a slightly higher molecular weight compared to its cysteine analog (Fmoc-Cys(Acm)-OH, 414.47 g/mol) due to the additional methylene group in the side chain [6] [7]. This structural difference affects its physicochemical properties, including solubility and reactivity patterns [4] [6].
The infrared (IR) spectrum of Fmoc-HoCys(Acm)-OH exhibits characteristic absorption bands that provide valuable information about its functional groups and molecular structure [22] [23]. The spectrum typically shows several distinctive regions that correspond to specific vibrational modes of the molecule's functional groups [22] [24].
Key IR absorption bands for Fmoc-HoCys(Acm)-OH include:
Wavenumber (cm⁻¹) | Assignment |
---|---|
3300-3400 | N-H stretching vibrations (carbamate and amide) [22] [10] |
3000-2850 | C-H stretching (aliphatic and aromatic) [10] [24] |
1700-1740 | C=O stretching (carboxylic acid) [10] [22] |
1680-1690 | C=O stretching (carbamate) [22] [23] |
1630-1650 | C=O stretching (acetamide) [10] [24] |
1520-1540 | N-H bending (amide II band) [22] [23] |
1450-1470 | C-H bending (methylene groups) [10] [22] |
1400-1420 | C-O-H bending (carboxylic acid) [22] [24] |
1320-1340 | C-N stretching (amide) [10] [23] |
1240-1260 | C-O stretching (carbamate) [22] [10] |
730-770 | C-H out-of-plane bending (aromatic) [10] [22] |
The fingerprint region (1500-500 cm⁻¹) of the IR spectrum contains complex patterns that are characteristic of the specific molecular structure of Fmoc-HoCys(Acm)-OH [22] [24]. The presence of the Fmoc group is evidenced by the aromatic C-H stretching bands around 3000 cm⁻¹ and the distinctive carbonyl stretching of the carbamate group at approximately 1690 cm⁻¹ [22] [10]. The Acm protecting group contributes to the spectrum with its acetamide C=O stretching band near 1640 cm⁻¹ and N-H bending vibrations [23] [24].
Comparative analysis with related compounds such as Fmoc-Cys(Acm)-OH reveals similar spectral patterns with slight shifts due to the additional methylene group in the homocysteine side chain [24] [25].
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of Fmoc-HoCys(Acm)-OH through the analysis of ¹H and ¹³C chemical shifts [11] [27]. The NMR profile of this compound exhibits characteristic signals that correspond to its various structural components [11] [30].
¹H NMR Spectral Data:
The proton NMR spectrum of Fmoc-HoCys(Acm)-OH in deuterated solvents such as DMSO-d₆ or CDCl₃ typically shows the following characteristic signals [10] [11]:
Chemical Shift (ppm) | Assignment |
---|---|
7.85-7.25 | Aromatic protons of the fluorenyl group (8H) [11] [27] |
7.0-6.8 | NH proton of the carbamate group (1H) [11] [10] |
6.5-6.3 | NH proton of the acetamide group (1H) [10] [27] |
4.4-4.2 | Alpha-CH proton and CH₂ of the Fmoc group (3H) [11] [27] |
4.2-4.0 | CH proton of the fluorenyl group (1H) [11] [10] |
3.3-3.1 | CH₂ adjacent to the sulfur atom (2H) [10] [27] |
2.8-2.6 | CH₂ of the acetamidomethyl group (2H) [11] [10] |
2.2-1.8 | CH₂ groups of the homocysteine side chain (4H) [10] [27] |
1.8-1.7 | CH₃ of the acetyl group (3H) [11] [10] |
¹³C NMR Spectral Data:
The carbon-13 NMR spectrum provides complementary structural information with the following characteristic signals [27] [30]:
Chemical Shift (ppm) | Assignment |
---|---|
174-172 | Carboxylic acid carbonyl carbon [27] [30] |
170-168 | Acetamide carbonyl carbon [27] [10] |
156-155 | Carbamate carbonyl carbon [27] [30] |
144-143 | Quaternary aromatic carbons of fluorenyl group [27] [10] |
141-140 | Quaternary aromatic carbons of fluorenyl group [27] [30] |
128-120 | Aromatic CH carbons of fluorenyl group [27] [10] |
67-66 | CH₂ carbon of Fmoc group [27] [30] |
53-52 | Alpha-carbon of homocysteine [10] [30] |
47-46 | CH carbon of fluorenyl group [27] [30] |
40-28 | Side chain CH₂ carbons [10] [30] |
23-22 | CH₃ carbon of acetyl group [27] [10] |
The NMR spectra confirm the structure of Fmoc-HoCys(Acm)-OH and provide evidence for the presence of both protecting groups [11] [27]. The homocysteine backbone is identified by its characteristic chemical shifts, particularly the alpha-carbon and side chain methylene groups [10] [30].
Mass spectrometry is a powerful analytical technique for confirming the molecular weight and structural features of Fmoc-HoCys(Acm)-OH [28] [31]. The mass spectral data provide valuable information about the compound's molecular formula and fragmentation patterns [28] [3].
Molecular Ion and Isotope Pattern:
The molecular ion peak [M+H]⁺ for Fmoc-HoCys(Acm)-OH appears at m/z 429.5, corresponding to the protonated molecular formula C₂₂H₂₅N₂O₅S [3] [28]. The isotope pattern shows characteristic distributions due to the natural abundance of ¹³C and ³⁴S isotopes [28] [31].
Fragmentation Patterns:
Under electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) conditions, Fmoc-HoCys(Acm)-OH exhibits several characteristic fragmentation patterns [28] [31]:
m/z Value | Fragment Assignment |
---|---|
429.5 | [M+H]⁺ (molecular ion) [3] [28] |
451.5 | [M+Na]⁺ (sodium adduct) [28] [31] |
251.1 | Loss of Fmoc group [28] [31] |
207.1 | Fluorenylmethoxycarbonyl fragment [28] [3] |
178.1 | Fluorenyl fragment [28] [31] |
165.1 | Loss of CO₂ from Fmoc fragment [28] [3] |
132.1 | Homocysteine fragment after loss of protecting groups [28] [31] |
88.1 | Acetamidomethyl fragment [28] [3] |
43.0 | Acetyl fragment [28] [31] |
Under tandem mass spectrometry (MS/MS) conditions, the fragmentation of the molecular ion provides structural information through the sequential loss of protecting groups and other structural components [28] [31]. The fragmentation pathway typically involves the initial loss of the Fmoc group, followed by fragmentation of the homocysteine backbone and the Acm protecting group [28] [3].
High-resolution mass spectrometry confirms the exact mass of Fmoc-HoCys(Acm)-OH, providing further evidence for its molecular formula C₂₂H₂₄N₂O₅S [3] [28]. The observed fragmentation patterns are consistent with the proposed structure and help in distinguishing this compound from related derivatives [28] [31].